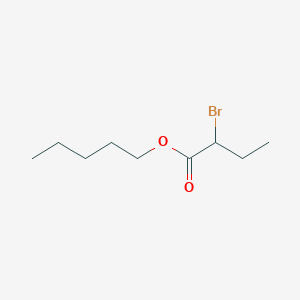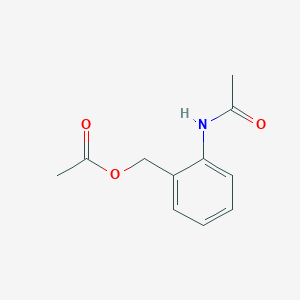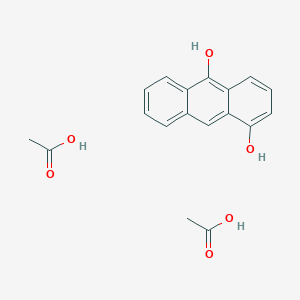
Acetic acid;anthracene-1,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;anthracene-1,10-diol is a compound that combines the properties of acetic acid and anthracene-1,10-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its use in vinegar and as a reagent in organic synthesis. Anthracene-1,10-diol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives, including anthracene-1,10-diol, typically involves several methods:
Friedel–Crafts Reactions: This method involves the alkylation or acylation of anthracene using a Lewis acid catalyst.
Elbs Reaction: This reaction involves the cyclodehydration of diaryl ketones to form anthracene derivatives.
Aromatic Cyclodehydration: This method involves the cyclization of aromatic compounds under dehydrating conditions.
Metal-Catalyzed Reactions: Recent advances have shown the use of metal catalysts to facilitate the formation of anthracene derivatives from alkynes.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale Friedel–Crafts reactions due to their efficiency and scalability. The use of metal-catalyzed reactions is also gaining traction in industrial settings due to their high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadyl acetylacetonate are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used to convert anthraquinones to anthracene derivatives.
Substitution: Friedel–Crafts alkylation and acylation reactions use Lewis acids like aluminum chloride as catalysts.
Major Products
Oxidation: Anthraquinones.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;anthracene-1,10-diol and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;anthracene-1,10-diol involves its interaction with molecular targets through its aromatic and hydroxyl groups. The compound can participate in various photochemical reactions, including photodimerization and photosolvolysis, which are mediated by its interaction with light and other molecules . The molecular pathways involved include the formation of reactive intermediates that can further react to form stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacks the hydroxyl groups present in anthracene-1,10-diol.
Anthraquinone: An oxidized form of anthracene with different chemical reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings, leading to different chemical properties.
Uniqueness
The hydroxyl groups in anthracene-1,10-diol enhance its ability to participate in hydrogen bonding and other interactions, making it useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
88101-53-5 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
acetic acid;anthracene-1,10-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
InChI-Schlüssel |
DTJRWXGBTILCPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=C3C(=C2O)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)

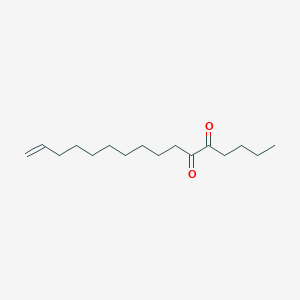

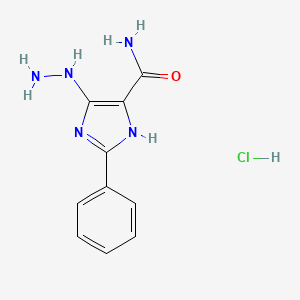
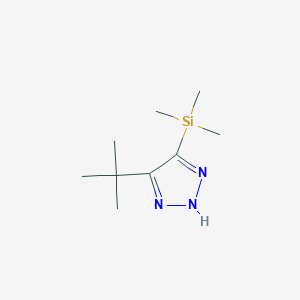

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
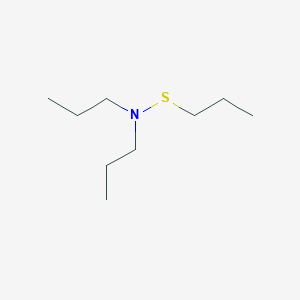
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
